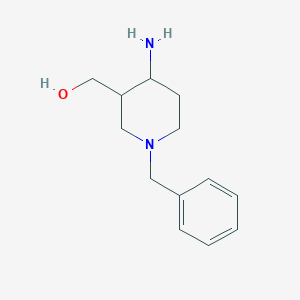

(4-Amino-1-benzylpiperidin-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

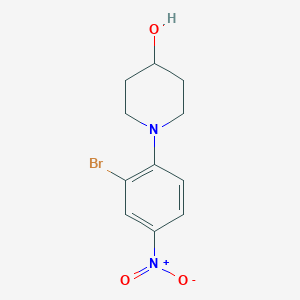

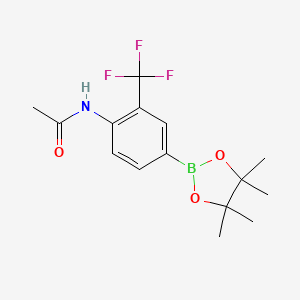

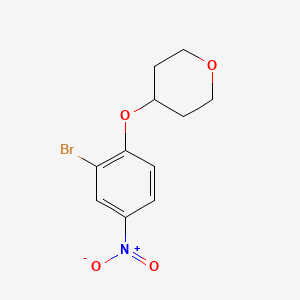

“(4-Amino-1-benzylpiperidin-3-yl)methanol” is a chemical compound with the IUPAC name [ (3R,4R)-4-amino-1-benzyl-3-piperidinyl]methanol . It has a molecular weight of 220.31 . It is typically available in powder form .

Molecular Structure Analysis

The molecular structure of “(4-Amino-1-benzylpiperidin-3-yl)methanol” contains a total of 37 bonds, including 17 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 2 six-membered rings . It also contains 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis

“(4-Amino-1-benzylpiperidin-3-yl)methanol” has a molecular weight of 220.31 . It contains a total of 36 atoms, including 20 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Applications De Recherche Scientifique

-

- This field involves the spontaneous amino–yne click reaction, which has become a useful tool for scientists in various fields since its first report in 2017 .

- The reaction is characterized by its spontaneity, the ubiquity of amines, and the cleavability of products with specific stimuli .

- Applications of this reaction are briefly classified and reviewed in the fields of surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .

-

Amino Acid and Peptide-Based Fluorescence

- Fluorescence is widely used to detect functional groups and ions, and peptides are used in various fields due to their excellent biological activity .

- Research on fluorescent amino acids has intensified, especially with the natural fluorescent amino acids such as tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) .

- These amino acids use their respective fluorophores to undergo π–π transition under excitation with light of a particular wavelength, and then release a large number of photons, which produce fluorescence .

- Peptide-based fluorescence technology has expanded the research in the field of biochemistry .

- Applications of peptide-based fluorescence in sensing drug release, metal ions, and biomolecules are being explored .

-

- Hydrogen fuel cells are a type of electrochemical cell that converts the chemical energy from a fuel into electricity through an electrochemical reaction of hydrogen fuel with oxygen or another oxidizing agent .

- Hydrogen fuel cells are used in various applications, including transportation (such as in hydrogen-powered vehicles), stationary power generation, and portable power applications .

- The development of more efficient and cost-effective hydrogen fuel cells is a major focus of research in this field .

-

Pharmaceuticals and Drug Synthesis

- Compounds similar to “(4-Amino-1-benzylpiperidin-3-yl)methanol” are often used in the synthesis of pharmaceuticals .

- These compounds can act as building blocks in the synthesis of a wide range of drugs .

- For example, they can be used in the preparation of key intermediates required for the synthesis of certain drugs .

- The specific methods of application or experimental procedures would depend on the particular drug being synthesized .

Safety And Hazards

Propriétés

IUPAC Name |

(4-amino-1-benzylpiperidin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCYWYTZXZUBOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N)CO)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-1-benzylpiperidin-3-yl)methanol | |

CAS RN |

1177198-30-9 |

Source

|

| Record name | trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1373252.png)

![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)